Resistance Marker Divergence: MMV665939 Selects for ABCI3 SNPs, Not CNVs, in Contrast to MMV675939 and MMV084864
In direct head-to-head resistance selection experiments conducted against P. falciparum 3D7-A10 asexual blood stages, MMV665939 (compound 3) exclusively selected for single-nucleotide polymorphisms (SNPs) in the ABCI3 transporter gene, yielding Y2079C and R2180P mutant clones [1]. In contrast, the structurally related carboxamide MMV675939 (compound 1) and the quinoline-carboxamide MMV084864 (compound 2) selected for copy-number variation (CNV) of the same gene [1]. This categorical divergence in resistance mechanism—SNP vs. CNV selection—has been independently confirmed by gene editing and conditional knockdown assays [1][2].
| Evidence Dimension | Type of ABCI3 genetic alteration selected under drug pressure |
|---|---|
| Target Compound Data | SNPs: Y2079C and R2180P (monophasic dose-response curves) |
| Comparator Or Baseline | MMV675939 (compound 1): ABCI3 CNV amplification (biphasic dose-response curve); MMV084864 (compound 2): ABCI3 CNV amplification (biphasic curve) |
| Quantified Difference | Categorical divergence: SNPs vs. CNVs; IC₅₀ fold-change for MMV665939 SNP mutants: ~3-fold increase (parental 1,012 ± 64 nM → Y2079C 2,746 ± 89 nM; R2180P 3,029 ± 141 nM) vs. CNV-selecting compounds producing biphasic IC₅₀ shifts (e.g., compound 1: IC₅₀ shift-1 106 ± 8 nM, shift-2 1,249 ± 79 nM relative to parental 47 ± 0.8 nM) [1] |
| Conditions | P. falciparum 3D7-A10 and Dd2-B2 strains; in vitro resistance selection under stepwise drug pressure; IC₅₀ determined by 72-h SYBR Green I fluorescence assay |
Why This Matters
Users selecting a thiophene carboxamide probe for resistance mechanism studies must verify whether the compound selects for SNPs or CNVs in ABCI3, as this determines the genetic architecture of resistance and the interpretability of dose-response data.
- [1] Murithi JM, Deni I, Pasaje CFA, et al. The Plasmodium falciparum ABC transporter ABCI3 confers parasite strain-dependent pleiotropic antimalarial drug resistance. Cell Chemical Biology. 2022;29(5):824-839.e6. doi:10.1016/j.chembiol.2021.06.006 View Source
- [2] Kane AR, Li X, Kumar S, et al. Mapping the genomic landscape of multidrug resistance in Plasmodium falciparum and its impact on parasite fitness. Science Advances. 2023;9(44):eadi2364. doi:10.1126/sciadv.adi2364 (Preprint). Figure 9. View Source
